Polyquaternium-7

Vue d'ensemble

Description

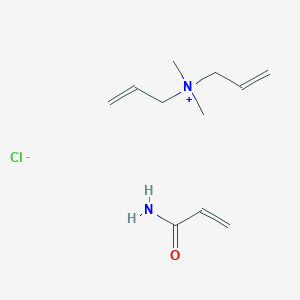

Polyquaternium-7 is an organic compound belonging to the polyquaternium class of chemicals. It is widely used in the personal care industry due to its antistatic and film-forming properties. This compound is a copolymer of acrylamide and the quaternary ammonium salt diallyldimethylammonium chloride . Its molecular formula is (C₈H₁₆ClN)ₙ(C₃H₅NO)ₘ .

Applications De Recherche Scientifique

Polyquaternium-7 has a wide range of applications in scientific research and industry:

Personal Care Products: It is used in shampoos, conditioners, hair sprays, and skin care products for its conditioning and antistatic properties.

Water Treatment: The compound is used in water treatment processes for sludge dewatering, emulsion breaking, and as a retention aid.

Biomedical Applications: Research has explored its use in drug delivery systems and as a component in hydrogels for wound healing.

Mécanisme D'action

Target of Action

Polyquaternium-7 is primarily targeted at hair and skin. It is a synthetic polymer celebrated for its superior conditioning and anti-static capabilities . It is used in a wide variety of personal care products including shampoos, hair conditioners, and other hair products, bath soaps, and cleansing products .

Mode of Action

This compound works by forming a thin coating that is absorbed onto the hair shaft and skin . It is a quaternary ammonium compound, which means it carries a cationic charge . This positive charge attracts it to the slightly negatively charged hair and skin proteins . This interaction helps neutralize the negative charges of most shampoos and hair proteins, helping hair lie flat .

Biochemical Pathways

It is known that its primary function is to endow hair and skin with a smooth, silky texture . It achieves this by forming a lightweight, breathable barrier on the hair and skin, effectively locking in moisture .

Pharmacokinetics

It is known to form a thin coating on the hair and skin, which is absorbed and provides its conditioning effects .

Result of Action

The result of this compound’s action is hair that is easier to manage, bears a sleek, polished look, and is visually appealing and touchably soft . It also results in skin that is consistently nourished, resulting in a lasting sensation of hydration and a visibly healthy glow .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other cosmetic ingredients can affect its performance . It is also worth noting that the compound’s effectiveness can be influenced by the pH of the system . Despite these factors, this compound is known for its remarkable compatibility with a broad spectrum of cosmetic ingredients .

Analyse Biochimique

Biochemical Properties

Polyquaternium-7 is a highly charged cationic co-polymer . Its positive charges allow it to interact with negatively charged surfaces, such as the surface of hair proteins . This interaction can neutralize the negative charges of hair proteins, helping hair lie flat .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with other molecules through ionic bonding. Its positive charges allow it to ionically bond to hair and skin, which are negatively charged .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a decrease in organ weight in higher exposure groups when rats were fed up to 50,000 ppm of an 8% aqueous solution for 30 days .

Dosage Effects in Animal Models

It has been observed that dermal exposure of rats to 2.25 mV/kg per day for 14 weeks was non-irritating to both intact and abraded skin .

Metabolic Pathways

Due to its structure and properties, it is unlikely to be significantly absorbed in the skin and therefore is unlikely to produce general toxicity, developmental toxicity, or mutagenic/carcinogenic effects under use conditions .

Transport and Distribution

Due to its positive charges, it can ionically bond to negatively charged surfaces, which may influence its distribution .

Subcellular Localization

Due to its positive charges, it is likely to interact with negatively charged surfaces, which may influence its localization .

Méthodes De Préparation

Polyquaternium-7 is synthesized through the copolymerization of acrylamide and diallyldimethylammonium chloride. The reaction typically involves free radical polymerization, where the monomers are dissolved in water and initiated by a free radical initiator such as ammonium persulfate . The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and copolymer composition . Industrial production methods often involve continuous polymerization processes to achieve high efficiency and consistent product quality .

Analyse Des Réactions Chimiques

Polyquaternium-7 primarily undergoes reactions typical of quaternary ammonium compounds and acrylamide-based polymers. These reactions include:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, often with anionic species.

Hydrolysis: Under acidic or basic conditions, the amide groups in the polymer can hydrolyze to form carboxylic acids and amines.

Comparaison Avec Des Composés Similaires

Polyquaternium-7 is often compared with other polyquaternium compounds, such as Polyquaternium-6 and Polyquaternium-10. While all these compounds share similar conditioning and antistatic properties, this compound is unique due to its specific copolymer composition of acrylamide and diallyldimethylammonium chloride . This composition provides a balance of hydrophilic and cationic properties, making it highly effective in a variety of applications .

Similar Compounds

Polyquaternium-6: A homopolymer of diallyldimethylammonium chloride, known for its high charge density and strong conditioning properties.

Polyquaternium-10: A derivative of hydroxyethyl cellulose, offering excellent film-forming and conditioning properties.

This compound stands out due to its versatility and effectiveness in both personal care and industrial applications.

Activité Biologique

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly referred to as Polyquaternium-7, is a quaternary ammonium compound widely utilized in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

- Molecular Formula : C₁₁H₂₁ClN₂O

- CAS Number : 26590-05-6

This compound is characterized by its amphoteric nature, allowing compatibility with both anionic and amphoteric surfactants. Its structure consists of a copolymer formed from diallyldimethylammonium chloride and acrylamide, contributing to its significant film-forming and conditioning properties.

This compound exhibits its biological activity primarily through:

- Film Forming : The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture.

- Ionic Interactions : Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells, which helps in reducing static electricity and improving manageability.

- Stability Across pH Levels : The compound remains stable within a pH range of 3 to 12, making it suitable for various formulations without significant degradation.

Conditioning Properties

This compound is primarily known for its conditioning effects in hair care products. It has been shown to:

- Improve hair smoothness and reduce frizz.

- Enhance the overall feel of hair after washing.

- Provide detangling properties, making it easier to comb through wet hair.

Skin Compatibility

In dermatological applications, this compound demonstrates:

- Non-irritating properties when applied to both intact and abraded skin.

- A low likelihood of systemic absorption, minimizing risks of toxicity or adverse reactions.

Case Studies and Research Findings

Several studies have evaluated the safety and efficacy of this compound:

- Toxicological Assessment : A study involving dermal exposure in rats indicated that concentrations up to 50,000 ppm did not result in significant organ weight changes or systemic toxicity over a 30-day period.

- Irritation Studies : Research has shown that this compound is non-irritating to skin even at higher concentrations, supporting its use in personal care formulations.

- Hair Care Efficacy : Comparative studies with other conditioning agents demonstrated that this compound provided superior conditioning effects in terms of smoothness and manageability compared to traditional silicones.

Comparative Analysis with Similar Compounds

| Property | This compound | Other Conditioning Agents |

|---|---|---|

| Film Forming | Excellent | Varies |

| pH Stability Range | 3 - 12 | Limited (often < 7) |

| Skin Irritation Potential | Low | Moderate to High |

| Moisture Retention | High | Moderate |

Propriétés

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOSBZOUUACCCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26590-05-6 | |

| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |

| Record name | Quaternium-41 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26590-05-6, 108464-53-5 | |

| Record name | Quaternium-41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyquaternium-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.